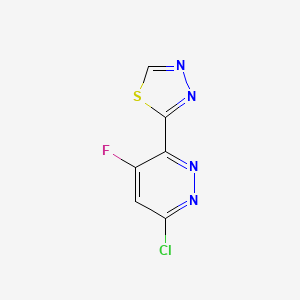
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyridazine and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in the pyridazine ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyridazine Ring: The starting material, 6-chloro-4-fluoropyridazine, can be synthesized through the reaction of 4-fluoro-3-nitropyridine with thionyl chloride, followed by reduction with a suitable reducing agent.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting the pyridazine derivative with thiosemicarbazide under acidic conditions. The reaction typically involves heating the mixture to promote cyclization and formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the pyridazine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridazine derivatives, while oxidation or reduction can yield different thiadiazole derivatives.
科学的研究の応用
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may also modulate various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2-(6-Chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine atoms in the pyridazine ring, which can significantly influence its chemical properties and biological activities. The thiadiazole ring also imparts unique electronic and steric properties, making the compound a valuable tool in various scientific research applications.
特性
分子式 |
C6H2ClFN4S |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
2-(6-chloro-4-fluoropyridazin-3-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClFN4S/c7-4-1-3(8)5(11-10-4)6-12-9-2-13-6/h1-2H |
InChIキー |
INOKIBGDLWBOAH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)C2=NN=CS2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


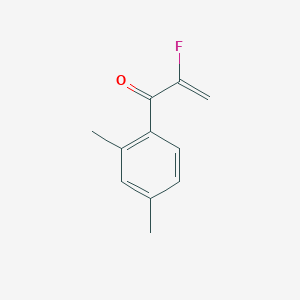
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
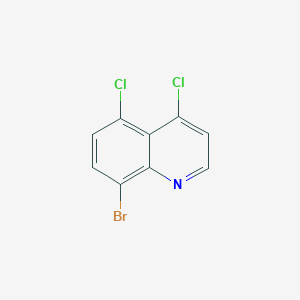
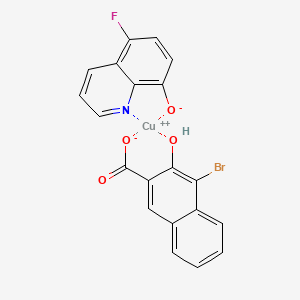
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
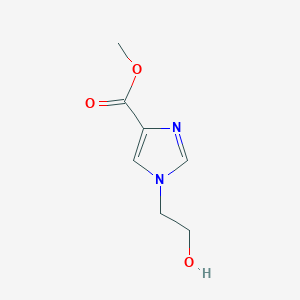
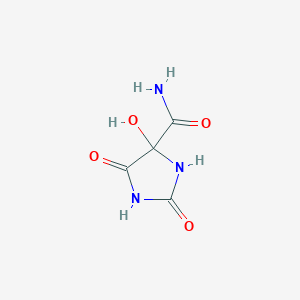
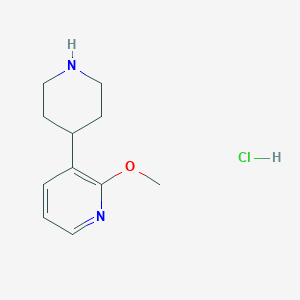
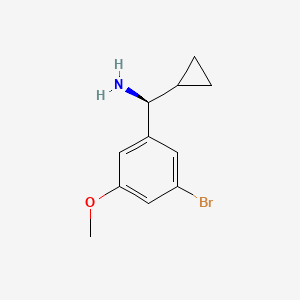

![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
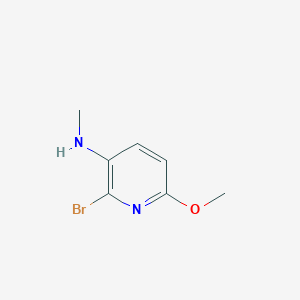
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
